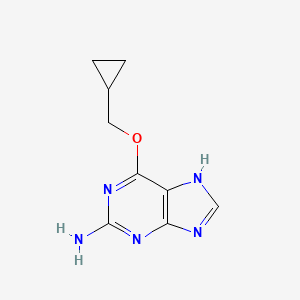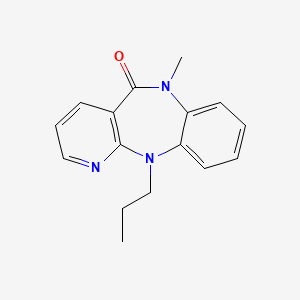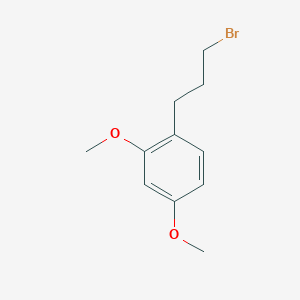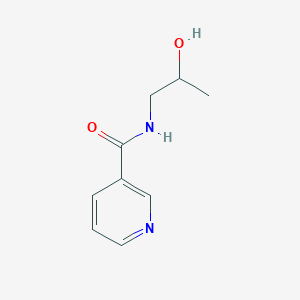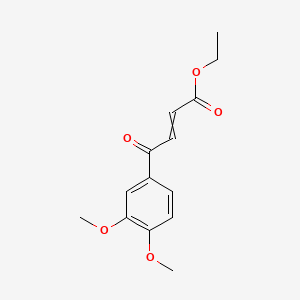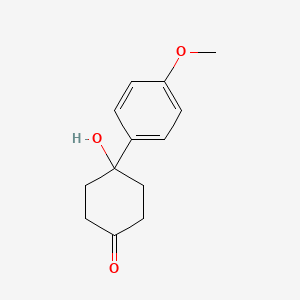
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxy group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-4-(4-methoxy-phenyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its analgesic properties may be attributed to its ability to modulate pain signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-4-(4-methoxyphenyl)butanoic acid
- 4-Hydroxy-4’-methoxybiphenyl
- 4-Hydroxy-2-quinolones
Uniqueness
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)13(15)8-6-11(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChI 键 |
GETOMYJAUSLEJR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester](/img/structure/B8657666.png)
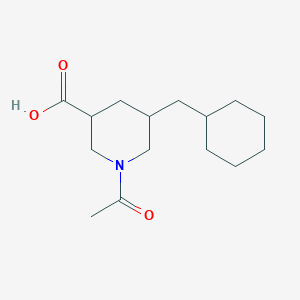
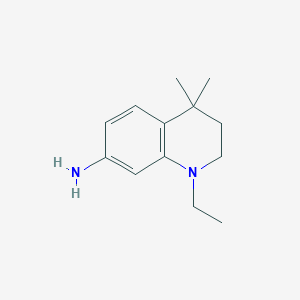

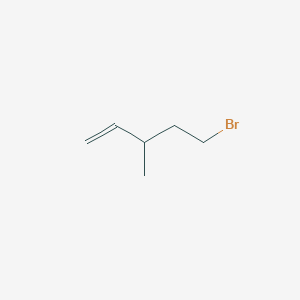
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)


![2,4-Imidazolidinedione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B8657729.png)
